

Application of Dacomitinib-d10 in Therapeutic Drug Monitoring (TDM) Assays

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Compound of Interest

Compound Name: Dacomitinib-d10

Cat. No.: B12422622

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Application Note AN-TDM-028

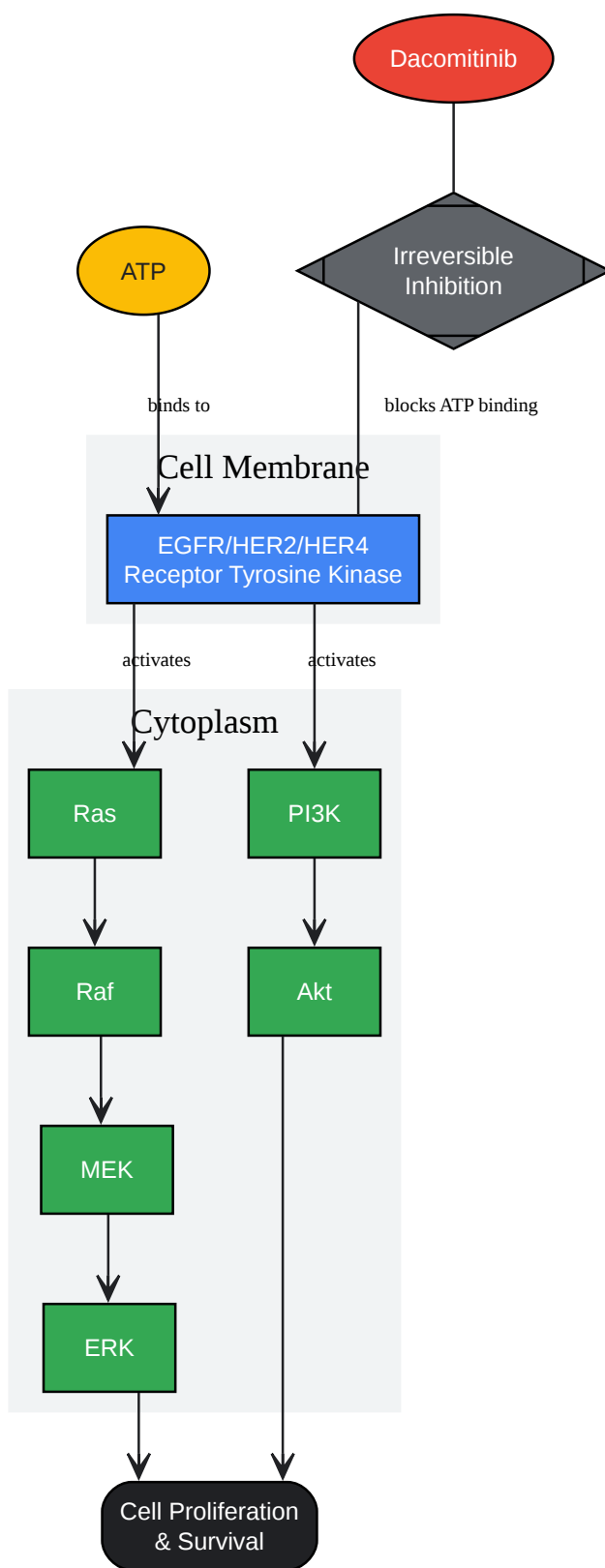
Introduction

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) approved for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) in patients with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1][2] As a pan-HER inhibitor, it covalently binds to and inhibits EGFR (HER1), HER2, and HER4, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[3][4][5] Like many TKIs, Dacomitinib exhibits significant inter-patient pharmacokinetic variability, which can impact both treatment efficacy and toxicity.[6] Therapeutic Drug Monitoring (TDM) offers a strategy to personalize dosing by measuring drug concentrations in plasma, helping to optimize therapeutic outcomes and minimize adverse effects.[6][7]

For accurate quantification in complex biological matrices like plasma, a robust internal standard is essential. **Dacomitinib-d10**, a stable isotope-labeled (SIL) analogue of Dacomitinib, serves as the ideal internal standard for assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Dacomitinib, ensuring it behaves similarly during sample extraction and ionization, while its mass difference allows for clear differentiation by the mass spectrometer. This application note provides a detailed protocol for the use of **Dacomitinib-d10** in a TDM assay for Dacomitinib in human plasma.

Dacomitinib Mechanism of Action

Dacomitinib exerts its anticancer effect by irreversibly inhibiting the kinase activity of the EGFR family of receptors (HER1, HER2, HER4).^[4] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor, leading to sustained blockade of receptor autophosphorylation.^[3] This action prevents the activation of downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, which are critical for tumor cell growth, proliferation, and survival.^[4]^[8]



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Caption: Dacomitinib's inhibition of the EGFR signaling pathway.

Experimental Protocol

This protocol describes a validated LC-MS/MS method for the quantification of Dacomitinib in human plasma using **Dacomitinib-d10** as an internal standard (IS).

1. Materials and Reagents

- Dacomitinib reference standard
- **Dacomitinib-d10** (Internal Standard)
- LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
- LC-MS grade Formic Acid (FA) and Ammonium Formate
- Control human plasma (K2-EDTA)
- Ultrapure water

2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
- Triple quadrupole tandem mass spectrometer equipped with a positive-ion electrospray ionization (ESI) source.

3. Preparation of Stock and Working Solutions

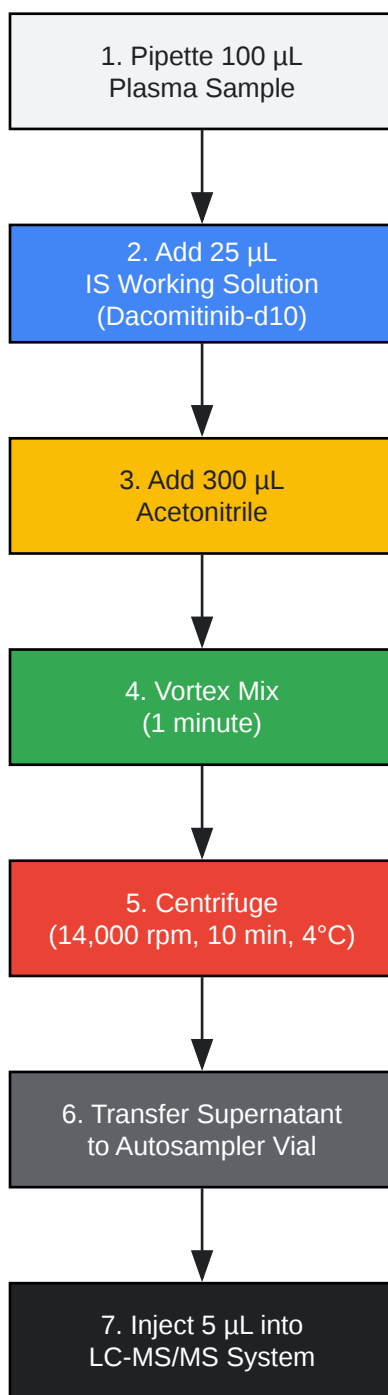
- Dacomitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Dacomitinib in DMSO.
- **Dacomitinib-d10** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Dacomitinib-d10** in DMSO.
- Working Solutions: Prepare serial dilutions of the Dacomitinib stock solution in 50:50 ACN:Water to create working solutions for calibration standards and quality controls (QCs).

- Internal Standard Working Solution (50 ng/mL): Dilute the **Dacomitinib-d10** stock solution in ACN.

4. Preparation of Calibration Standards and Quality Controls (QCs)

- Prepare calibration standards by spiking control human plasma with the appropriate Dacomitinib working solutions to achieve final concentrations ranging from 0.5 to 250 ng/mL. [\[9\]](#)
- Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 200 ng/mL) in the same manner.

5. Sample Preparation (Protein Precipitation) The protein precipitation method is a rapid and effective technique for extracting Dacomitinib from plasma samples.[\[10\]](#)[\[11\]](#)



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References

- 1. drugs.com [drugs.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siemens-healthineers.com [siemens-healthineers.com]
- 8. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. devagiricollege.org [devagiricollege.org]
- 10. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative bioanalytical assay for the human epidermal growth factor receptor (HER) inhibitor dacomitinib in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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